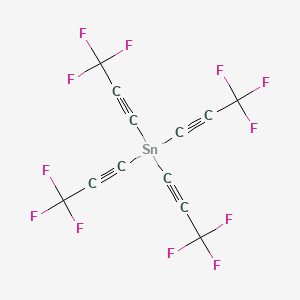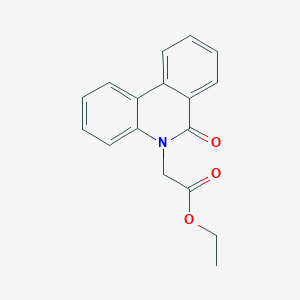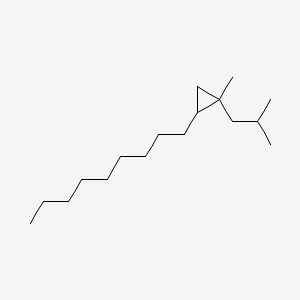
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a methyl group, a 2-methylpropyl group, and a nonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can convert cyclopropanes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclopropanols and cyclopropanones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropane chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Methylcyclopropane: A cyclopropane ring with a single methyl substituent.
1-Methyl-1-(2-methylpropyl)cyclohexane: A cyclohexane ring with similar substituents.
Uniqueness
1-Methyl-1-(2-methylpropyl)-2-nonylcyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nonyl group increases its hydrophobicity, while the cyclopropane ring contributes to its reactivity and stability.
Properties
CAS No. |
41977-41-7 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
1-methyl-1-(2-methylpropyl)-2-nonylcyclopropane |
InChI |
InChI=1S/C17H34/c1-5-6-7-8-9-10-11-12-16-14-17(16,4)13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI Key |
FJEKNDIOTCDWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC1(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


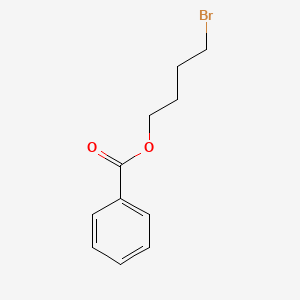

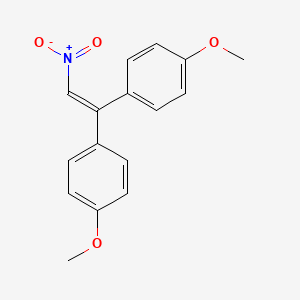
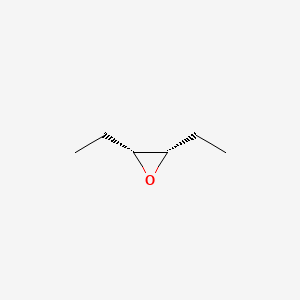

![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
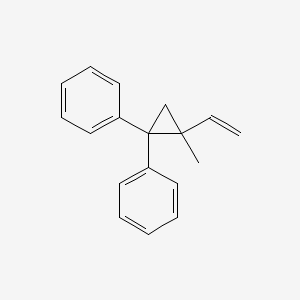
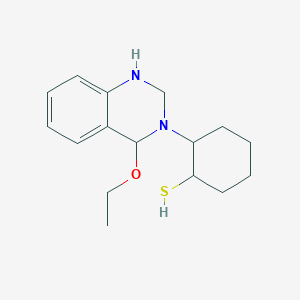
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

